Cas no 899748-06-2 (2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide)

2-{1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide is a synthetic organic compound featuring a benzyl-substituted imidazole core linked to a nitrophenylacetamide moiety via a sulfanyl bridge. This structure imparts potential reactivity and binding affinity, making it a candidate for pharmaceutical or agrochemical research. The hydroxymethyl group enhances solubility and provides a site for further functionalization, while the nitro group may contribute to electron-withdrawing effects, influencing reactivity. The compound’s unique scaffold suggests utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise characterization and optimization in targeted applications.
2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide structure
899748-06-2 structure
Product Name:2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide
CAS No:899748-06-2
MF:C19H18N4O4S
MW:398.435622692108
CID:5458308
Update Time:2025-05-27

2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
    • 2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide
    • Inchi: 1S/C19H18N4O4S/c24-12-17-10-20-19(22(17)11-14-4-2-1-3-5-14)28-13-18(25)21-15-6-8-16(9-7-15)23(26)27/h1-10,24H,11-13H2,(H,21,25)
    • InChI Key: CWISTUWDMORXII-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CSC1N(CC2=CC=CC=C2)C(CO)=CN=1

2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide Pricemore >>

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Additional information on 2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide

Recent Advances in the Study of 2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide (CAS: 899748-06-2)

The compound 2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide (CAS: 899748-06-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and mechanistic insights, providing a comprehensive overview for researchers in the field.

Recent studies have focused on the synthesis and optimization of this compound, highlighting its structural uniqueness and potential as a scaffold for drug development. The presence of the imidazole ring, benzyl group, and nitrophenyl moiety suggests its versatility in interacting with various biological targets. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and green chemistry approaches, to improve yield and purity, which are critical for subsequent biological evaluations.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide exhibits promising inhibitory effects against specific enzymes involved in inflammatory pathways. For instance, it has shown significant activity against cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, suggesting potential applications in anti-inflammatory therapies. Additionally, its interaction with other molecular targets, such as kinases and receptors, is under investigation to expand its therapeutic scope.

Mechanistic studies have revealed that the compound's efficacy may be attributed to its ability to modulate signal transduction pathways. Molecular docking simulations and X-ray crystallography have provided insights into its binding modes, revealing key interactions with active sites of target proteins. These findings are instrumental in guiding further structural modifications to enhance potency and selectivity.

Despite these advancements, challenges remain, including optimizing pharmacokinetic properties such as bioavailability and metabolic stability. Recent pharmacokinetic studies in animal models have indicated moderate oral absorption, prompting researchers to explore prodrug strategies or formulation improvements to address these limitations. Furthermore, toxicological assessments are ongoing to ensure safety profiles meet regulatory standards for potential clinical translation.

In conclusion, 2-{1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-nitrophenyl)acetamide represents a promising candidate for further drug development. Its multifaceted biological activities and well-characterized synthesis routes position it as a valuable tool for both academic and industrial research. Future studies should focus on in vivo efficacy, mechanism refinement, and translational potential to fully realize its therapeutic benefits.

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